REACTION_SMILES
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[Al+3:25].[CH2:30]1[O:31][CH2:32][CH2:33][CH2:34]1.[CH3:1][c:2]1[cH:3][n:4][cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10]1.[F:11][c:12]1[cH:13][c:14]([C:15]([OH:16])=[O:17])[cH:18][c:19]([C:21]([OH:22])=[O:23])[cH:20]1.[H-:24].[H-:27].[H-:28].[H-:29].[Li+:26]>>[CH3:1][c:2]1[cH:3][n:4][cH:5][c:6]([CH2:7][OH:8])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cncc(C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(F)cc(C(=O)O)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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Cc1cncc(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |